molecular formula C9H14ClNO B070453 Octahydro-1H-indole-1-carbonyl chloride CAS No. 178054-15-4

Octahydro-1H-indole-1-carbonyl chloride

Cat. No.: B070453
CAS No.: 178054-15-4
M. Wt: 187.66 g/mol
InChI Key: LEWYUUYUTMWBIB-UHFFFAOYSA-N
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Description

Octahydro-1H-indole-1-carbonyl chloride is a bicyclic organic compound featuring a fused indole ring system saturated with eight hydrogen atoms (octahydro) and a reactive carbonyl chloride group at the 1-position. Its rigid bicyclic structure and electrophilic carbonyl chloride moiety make it a versatile building block for further functionalization .

Properties

CAS No.

178054-15-4

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl chloride

InChI

InChI=1S/C9H14ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h7-8H,1-6H2

InChI Key

LEWYUUYUTMWBIB-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CCN2C(=O)Cl

Canonical SMILES

C1CCC2C(C1)CCN2C(=O)Cl

Synonyms

1H-Indole-1-carbonyl chloride, octahydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2S,53aR,7aS)-Octahydro-1H-indole-2-carboxylate Hydrochloride

A closely related compound described in a 2008 patent is (2S,53aR,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride (Formula I in ). Key differences include:

  • Position of Functional Group : The carboxylate group is at the 2-position instead of the 1-position.
  • Stereochemistry : The patent emphasizes a specific stereochemical configuration (2S,53aR,7aS), which may influence biological activity or synthetic utility.
  • Reactivity : The carboxylate hydrochloride is less electrophilic than the carbonyl chloride, making it more stable but less reactive in nucleophilic acyl substitution reactions .
Property Octahydro-1H-indole-1-carbonyl Chloride (2S,53aR,7aS)-Octahydro-1H-indole-2-carboxylate Hydrochloride
Functional Group Position 1-position 2-position
Reactivity High (carbonyl chloride) Moderate (carboxylate hydrochloride)
Synthetic Utility Intermediate for acylations Salt form for crystallization or drug delivery
Stereochemical Complexity Racemic mixture (unless resolved) Defined stereochemistry (2S,53aR,7aS)

Anthocyanin Derivatives (Callistephin and Ideain Chlorides)

While unrelated in structure, anthocyanin derivatives like callistephin chloride and ideain chloride () provide context for chloride-containing bioactive molecules. These compounds differ fundamentally:

  • Core Structure : Anthocyanins are flavylium-based pigments, whereas octahydroindole derivatives are nitrogen-containing bicyclic systems.
  • Applications : Anthocyanins are natural antioxidants, while octahydroindole derivatives are synthetic intermediates.

Stability and Reactivity

This compound’s high reactivity necessitates careful handling under inert conditions, whereas carboxylate salts (e.g., the hydrochloride in ) are more stable. This difference impacts their roles in multistep syntheses.

Limitations and Knowledge Gaps

  • Data Availability: No peer-reviewed studies directly comparing this compound with its analogs were identified in the provided evidence.
  • Biological Activity : While anthocyanins () are well-studied for antioxidant properties, the biological relevance of octahydroindole derivatives remains speculative without additional data.

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